molecular formula C12H12O B022450 (R)-1-(naphthalen-1-yl)ethanol CAS No. 42177-25-3

(R)-1-(naphthalen-1-yl)ethanol

Cat. No. B022450
CAS RN: 42177-25-3
M. Wt: 172.22 g/mol
InChI Key: CDRQOYRPWJULJN-SECBINFHSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (R)-1-(naphthalen-1-yl)ethanol has been achieved through bio-catalytic methods, demonstrating the potential for environmentally friendly and efficient production. For instance, the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to (R)-2-bromo-1-(naphthalen-2-yl)ethanol using strains of Lactobacillus curvatus as biocatalysts resulted in high yield and enantiomeric purity, highlighting the advantages of biocatalysis in producing chiral alcohols (Taşdemir et al., 2020). Additionally, the stereoinversion of (S)-1-(1-naphthyl)ethanol to its R-enantiomer using Candida parapsilosis has been reported, achieving high enantiomeric excess and yield under optimized conditions (Amrutkar et al., 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic analyses are fundamental in confirming the configuration and purity of synthesized compounds. Studies such as those by Banerjee et al. (2012) on fluorescent sensors and by Dilović et al. (2005) on zinc complexes provide insights into the structural characteristics and potential applications of naphthalene derivatives, including (R)-1-(naphthalen-1-yl)ethanol, in material science and biology (Banerjee et al., 2012); (Dilović et al., 2005).

Chemical Reactions and Properties

(R)-1-(naphthalen-1-yl)ethanol participates in a variety of chemical reactions, serving as a precursor or intermediate in the synthesis of complex molecules. For example, its transformation into β-adrenergic receptor blockers showcases its versatility in medicinal chemistry applications (Taşdemir et al., 2020).

Physical Properties Analysis

The physical properties of (R)-1-(naphthalen-1-yl)ethanol, such as solubility, melting point, and optical rotation, are crucial for its application in synthesis and formulation processes. Research on the solubility of naphthalene derivatives in various solvents can inform the optimal conditions for reactions involving (R)-1-(naphthalen-1-yl)ethanol (Bennett & Canady, 1984).

Chemical Properties Analysis

The chemical behavior of (R)-1-(naphthalen-1-yl)ethanol, including reactivity, stability, and interactions with other molecules, is essential for its effective use in chemical synthesis. Studies on its enantioseparation and reactions under various conditions provide valuable information for optimizing synthetic routes and applications (Karakurt et al., 2012).

Scientific Research Applications

  • Catalytic Performance : RHANPSO3H, a 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticle, demonstrates catalytic performance in the esterification of n-butyl alcohol with different mono and di-acids, indicating potential applications in catalysis (Adam, Hello, & Ben Aisha, 2011).

  • Whole Cell Biocatalysis : The synthesis of (R)-1-(1-naphthyl)ethanol via whole cell biocatalysis using Candida parapsilosis is crucial for the synthesis of nonactin and dihydro-(1H)-quinoline-2-one derivatives, highlighting its importance in biocatalysis and organic synthesis (Amrutkar, Banoth, & Banerjee, 2013).

  • Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating hyperparathyroidism (Mathad et al., 2011).

  • Fuel Applications : Naphthalene addition to ethanol leads to increased heating value fuel with ultra-low emissions and higher stability under distributed combustion conditions, suggesting its potential in fuel applications (Feser, Bassioni, & Gupta, 2018).

  • Biocatalyst in Asymmetric Synthesis : The compound has been used in high yield and enantiomerically pure form using Lactobacillus curvatus as a biocatalyst, emphasizing its role in asymmetric synthesis (Taşdemir et al., 2020).

  • Chromatography and Separation Science : It is used in the enantiomeric resolution of racemic compounds, showcasing its application in chromatography and separation science (Karakurt, Saraç, & Dalkara, 2012).

  • Microbial Host Studies for Bioconversions : Its interactions with ethanol affect enzyme activity in some microbial hosts used for bioconversions, indicating its importance in biotechnological applications (Wilkinson, Ward, & Woodley, 1996).

  • Metal-Organic Frameworks : The compound has been studied in the context of metal-organic frameworks for efficiently separating naphthalene and anthracene, illustrating its role in material science (Liu, Lang, & Abrahams, 2011).

  • Optical Probes and Fluorescence Studies : It is involved in studies related to fluorescence and optical probes, highlighting its applications in chemical sensing and imaging (Shweta et al., 2016); (Alexiou et al., 1990).

  • Antibacterial Properties : The synthesized metal ions complexes from a related compound showed antibacterial properties against various microorganisms, suggesting potential applications in antimicrobial studies (Al-amery, 2016).

Future Directions

The future directions of “®-1-(naphthalen-1-yl)ethanol” could involve its continued use as an intermediate in organic synthesis . Its potential applications in other areas of chemistry could be explored in future research.

properties

IUPAC Name

(1R)-1-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRQOYRPWJULJN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426275
Record name (1R)-1-(Naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(naphthalen-1-yl)ethanol

CAS RN

42177-25-3
Record name (1R)-1-(Naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (2.1 g) was added to a solution of 1-acetylnaphthalene (18.86 g) in ethanol (200 ml) at room temperature and the mixture was stirred at the same temperature for 2 hours. The mixture was diluted with water (50 ml), acidified to pH 3 with 1N hydrochloric acid and concentrated to about 70 ml. The concentrate was extracted with ethyl acetate (100 ml×2). The extract was dried over magnesium sulfate and evaporated to give 1-(1-hydroxyethyl)naphthalene as an oil which was used in a next reaction without further purification. Hydrogen bromide was bubbled into a solution of 1-(1-hydroxyethyl)naphthalene (18.96 g) in ether (180 ml) for 2 hours under ice-bath cooling. The reaction mixture was washed with water (50 ml×2), 2.5% sodium bicarbonate (50 ml×2) and water (50 ml×2), dried over magnesium sulfate and evaporated to give 1-(1-bromoethyl)naphthalene (22.63 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Fe, R=Me, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in 1,4-dioxane (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 105° C. After the mixture was cooled to room temperature, 1-acetonaphthone (0.4 mmol), 1,4-dioxane (2 mL) and a solution of potassium t-butoxide in 1,4-dioxane (0.4 mL, 0.4 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (40 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(1-naphthyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
THK Thvedt, TE Kristensen, E Sundby, T Hansen… - Tetrahedron …, 2011 - Elsevier
A new 4-hydroxy-α,α-diphenyl-l-prolinol containing polymethacrylate, prepared without chromatography by a large scale adaptable synthesis, has been evaluated as a catalyst in the …
Number of citations: 31 www.sciencedirect.com
SV Slungård, TA Krakeli, THK Thvedt, E Fuglseth… - Tetrahedron, 2011 - Elsevier
The effects of both steric and electronic properties of ketones on the selectivity in asymmetric transfer hydrogenation have been studied with aryl alkyl/fluoroalkyl ketones using four …
Number of citations: 40 www.sciencedirect.com
G Chelucci, S Baldino, W Baratta - Coordination Chemistry Reviews, 2015 - Elsevier
This account focuses on the application in catalysis of ruthenium and osmium complexes containing 2-(aminomethyl)pyridine (Ampy)-based ligands. The combination of these …
Number of citations: 107 www.sciencedirect.com
CH Basch - 2018 - udspace.udel.edu
This dissertation focuses on investigations of nickel-catalyzed cross-couplings of alkyl amine electrophiles via carbon-nitrogen bond activation.☐ Chapter 1 describes a stereospecific …
Number of citations: 2 udspace.udel.edu
G Chelucci - Coordination Chemistry Reviews, 2013 - Elsevier
Metal-complexes of chiral amino- and imino-based pyridine ligands have become a large and important topic in a wide range of asymmetric catalytic processes, such as addition of …
Number of citations: 104 www.sciencedirect.com
KM Cobb - 2017 - search.proquest.com
This dissertation focuses on nickel-catalyzed cross-couplings of amine and alcohol derivatives to set stereogenic centers. Chapter 1 focuses on the cross-coupling of benzylic …
Number of citations: 3 search.proquest.com

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